2-[(E)-[(4-Fluorophenyl)imino]methyl]-4,6-diiodophenol
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Overview
Description
2-[(E)-[(4-Fluorophenyl)imino]methyl]-4,6-diiodophenol is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This particular compound is characterized by the presence of fluorine, iodine, and phenol groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(E)-[(4-Fluorophenyl)imino]methyl]-4,6-diiodophenol typically involves the condensation reaction between 4-fluoroaniline and 4,6-diiodosalicylaldehyde. The reaction is usually carried out in a methanolic medium at room temperature. The resulting Schiff base is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
2-[(E)-[(4-Fluorophenyl)imino]methyl]-4,6-diiodophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The iodine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(E)-[(4-Fluorophenyl)imino]methyl]-4,6-diiodophenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-Fluorophenyl)imino]methyl]-4,6-diiodophenol involves its interaction with biological molecules. The compound can coordinate with metal ions through its phenolic oxygen and imine nitrogen, forming stable complexes. These metal complexes can then interact with biological targets, such as enzymes or DNA, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-[(E)-[(4-Fluorophenyl)imino]methyl]-4,6-diiodophenol include other Schiff bases with different substituents on the phenyl ring or different metal complexes. For example:
4-[(E)-[(2-Fluorophenyl)imino]methyl]phenol: This compound has a similar structure but lacks the iodine atoms.
4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]phenol: This compound has a chlorine atom instead of iodine.
The uniqueness of this compound lies in its specific combination of fluorine, iodine, and phenol groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8FI2NO |
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Molecular Weight |
467.02 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C13H8FI2NO/c14-9-1-3-11(4-2-9)17-7-8-5-10(15)6-12(16)13(8)18/h1-7,18H |
InChI Key |
APYZWFOHUIPZDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)I)I)O)F |
Origin of Product |
United States |
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